

Spectroscopic Analysis of Potassium Ascorbyl Tocopheryl Phosphate: A Technical Guide

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Compound of Interest

Compound Name: *Potassium ascorbyl tocopheryl phosphate*

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Abstract

Potassium ascorbyl tocopheryl phosphate (PATP) is a unique molecule that combines the antioxidant properties of both vitamin C and vitamin E in a stable, water-soluble form. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize and analyze PATP. Due to the limited availability of direct spectroscopic data for PATP in publicly accessible literature, this guide synthesizes information from its constituent moieties—ascorbyl and tocopheryl phosphates—and related compounds to present a comprehensive analytical profile. This document details predicted spectroscopic data, outlines experimental protocols for various analytical techniques, and illustrates the synergistic antioxidant signaling pathway of its parent vitamins.

Chemical Structure and Properties

Potassium ascorbyl tocopheryl phosphate (CAS No. 127061-56-7) is the potassium salt of a phosphate diester formed between ascorbic acid (Vitamin C) and tocopherol (Vitamin E).[1][2] This structure confers both hydrophilic (from the ascorbyl phosphate moiety) and lipophilic (from the tocopheryl moiety) characteristics, making it an interesting compound for various formulations.[3]

Molecular Formula: $C_{35}H_{56}KO_{10}P$ [1][2]

Molecular Weight: 706.9 g/mol [2]

Synonyms: EPC-K, L-Ascorbic acid dl-alpha-tocopherol phosphoric acid diester potassium salt, SEPIVITAL[2]

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for PATP based on the known spectral characteristics of its components and analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of PATP. Predicted chemical shifts for ^1H , ^{13}C , and ^{31}P NMR are presented below.

Table 1: Predicted ^1H NMR Chemical Shifts for **Potassium Ascorbyl Tocopheryl Phosphate**

Functional Group	Predicted Chemical Shift (δ , ppm)
Aromatic Protons (Tocopherol)	6.5 - 7.5
Ascorbyl Ring Protons	3.5 - 5.0
Tocopherol Phytyl Chain Protons	0.8 - 2.2
Methylene Protons adjacent to Phosphate	3.8 - 4.5

Table 2: Predicted ^{13}C NMR Chemical Shifts for **Potassium Ascorbyl Tocopheryl Phosphate**

Functional Group	Predicted Chemical Shift (δ , ppm)
Aromatic Carbons (Tocopherol)	110 - 150
Ascorbyl Ring Carbons	60 - 175
Tocopherol Phytyl Chain Carbons	10 - 40
Carbonyl Carbon (Ascorbyl)	170 - 180

Table 3: Predicted ^{31}P NMR Chemical Shift for **Potassium Ascorbyl Tocopheryl Phosphate**

Functional Group	Predicted Chemical Shift (δ , ppm)
Phosphate Diester	-5 to 5

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can be used to identify the key functional groups present in PATP.

Table 4: Predicted FT-IR Absorption Bands for **Potassium Ascorbyl Tocopheryl Phosphate**

Functional Group	Vibrational Mode	Predicted Wavenumber (cm^{-1})
O-H (Alcohol)	Stretching	3200 - 3500 (broad)
C-H (Alkane)	Stretching	2850 - 3000
C=O (Lactone)	Stretching	~1750
C=C (Aromatic/Enol)	Stretching	1450 - 1600
P=O (Phosphate)	Stretching	1200 - 1300
P-O-C (Phosphate Ester)	Stretching	950 - 1100[4][5]
Aromatic C-H	Bending	650 - 900

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of PATP is expected to show contributions from both the ascorbyl and tocopheryl chromophores. The ascorbyl moiety typically exhibits a maximum absorbance around 260-265 nm.[6][7] The tocopheryl phosphate moiety shows absorbance peaks around 288-291 nm.[8]

Table 5: Predicted UV-Vis Absorption Maxima for **Potassium Ascorbyl Tocopheryl Phosphate**

Chromophore	Predicted λ_{max} (nm)
Ascorbyl Moiety	~260 - 265
Tocopheryl Moiety	~288 - 291

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of PATP. Electrospray ionization (ESI) is a suitable soft ionization technique.

Table 6: Predicted Mass Spectrometry Fragmentation for **Potassium Ascorbyl Tocopheryl Phosphate**

Ion	Predicted m/z	Description
$[M-K]^-$	~668	Molecular ion (negative mode)
$[M+H]^+$	~708	Molecular ion (positive mode)
$[\text{Tocopheryl-PO}_4]^-$	~509	Fragment corresponding to tocopheryl phosphate
$[\text{Ascorbyl-PO}_4]^-$	~255	Fragment corresponding to ascorbyl phosphate
m/z 165	~165	Characteristic fragment of the tocopherol chroman ring[9][10]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of PATP are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample matrix.

NMR Spectroscopy

Objective: To obtain ^1H , ^{13}C , and ^{31}P NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of PATP in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
- ³¹P NMR Acquisition:
 - Acquire a proton-decoupled ³¹P spectrum.
 - Typical parameters: 64-128 scans, relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) including Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy

Objective: To identify the functional groups in PATP.

Methodology:

- Sample Preparation (ATR):
 - Place a small amount of the solid PATP sample directly onto the ATR crystal.
 - Apply pressure to ensure good contact.

- Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum.
 - Typical parameters: 4 cm^{-1} resolution, 16-32 scans, spectral range of 4000-400 cm^{-1} .
- Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima of PATP.

Methodology:

- Sample Preparation:
 - Prepare a stock solution of PATP in a suitable solvent (e.g., water or ethanol).
 - Perform serial dilutions to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Use the solvent as a blank to zero the instrument.
 - Scan the sample solution over a wavelength range of 200-400 nm.
- Data Analysis: Identify the wavelengths of maximum absorbance (λ_{max}).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of PATP.

Methodology:

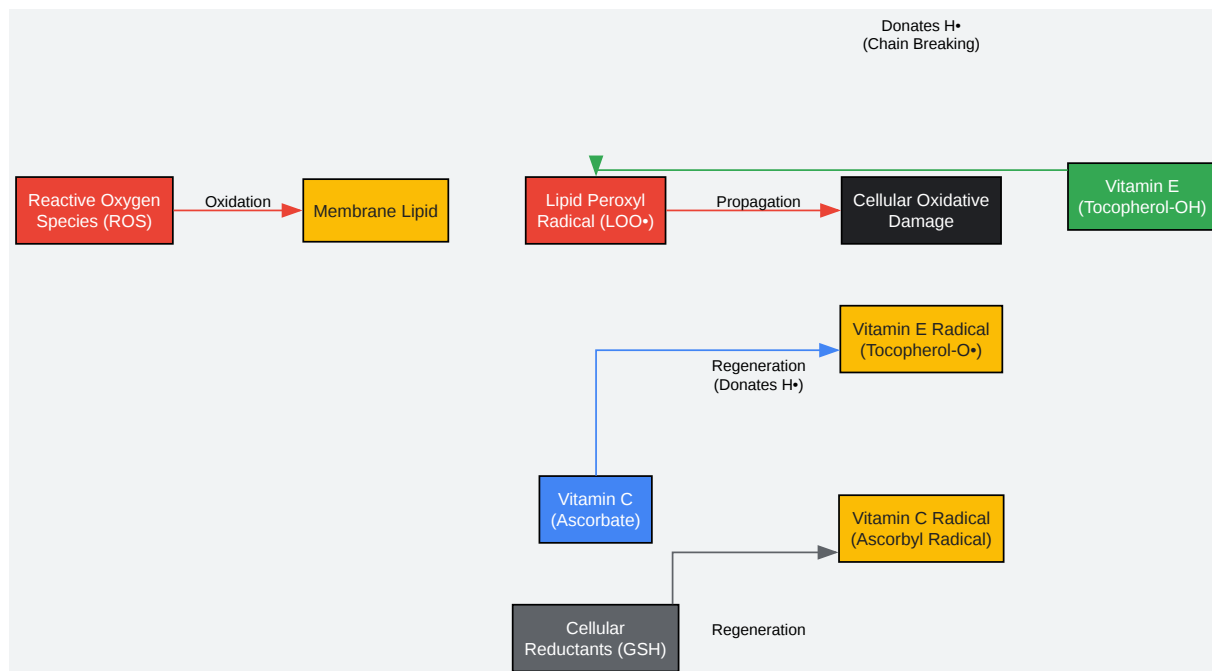
- Sample Preparation: Dissolve a small amount of PATP in a suitable solvent compatible with ESI-MS (e.g., methanol or acetonitrile/water).
- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled with a mass analyzer (e.g., Quadrupole Time-of-Flight - QTOF).
- Data Acquisition:
 - Infuse the sample solution into the ESI source.
 - Acquire mass spectra in both positive and negative ion modes.
 - Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data.
- Data Analysis: Analyze the mass spectra to identify the molecular ion and characteristic fragment ions.

Signaling Pathways and Experimental Workflows

Synergistic Antioxidant Signaling Pathway

Vitamins C and E work synergistically to protect cells from oxidative damage. Vitamin E, being lipid-soluble, is the primary chain-breaking antioxidant in cell membranes. It donates a hydrogen atom to lipid peroxyl radicals, thus terminating lipid peroxidation but becoming a tocopheryl radical itself. Vitamin C, a water-soluble antioxidant, can then regenerate tocopherol by donating a hydrogen atom to the tocopheryl radical, returning it to its active antioxidant form.

[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

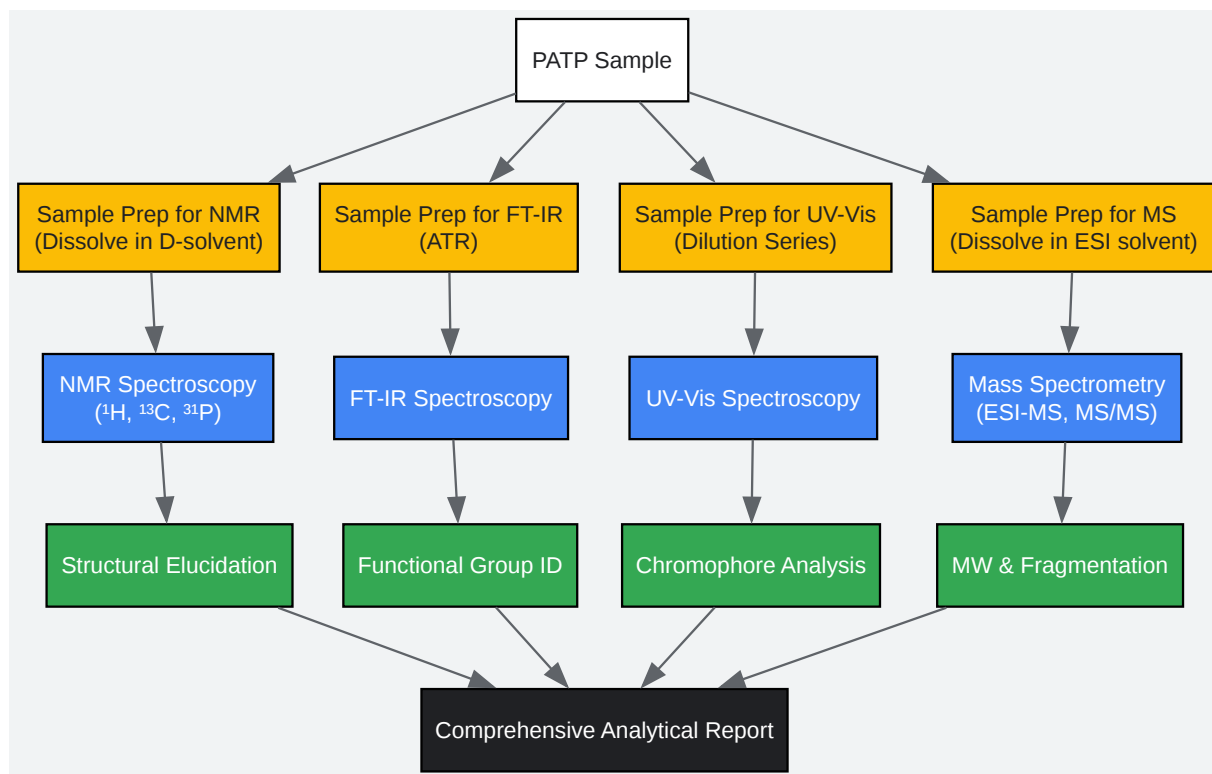


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Synergistic antioxidant action of Vitamins C and E.

General Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a compound like PATP.



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A generalized workflow for spectroscopic analysis.

Conclusion

While direct and detailed spectroscopic data for **potassium ascorbyl tocopheryl phosphate** is not widely published, a comprehensive analytical profile can be constructed by examining its constituent parts and related phosphate esters. The methodologies and predicted data presented in this guide offer a robust starting point for researchers, scientists, and drug development professionals working with this synergistic antioxidant compound. Further empirical studies are warranted to fully characterize the spectroscopic properties of PATP and validate the predictions made herein.

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